3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 861533-46-2
VCID: VC4302391
InChI: InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O
Molecular Formula: C14H10O6
Molecular Weight: 274.228

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

CAS No.: 861533-46-2

Cat. No.: VC4302391

Molecular Formula: C14H10O6

Molecular Weight: 274.228

* For research use only. Not for human or veterinary use.

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid - 861533-46-2

Specification

CAS No. 861533-46-2
Molecular Formula C14H10O6
Molecular Weight 274.228
IUPAC Name 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
Standard InChI Key HVMTVUVEDJACFQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Characteristics

H₄dobpdc has the molecular formula C₁₄H₁₀O₆ and a molar mass of 274.23 g/mol. Its structure consists of a biphenyl core with hydroxyl groups at the 3,3'-positions and carboxylic acid groups at the 4,4'-positions (Figure 1) . The planar geometry and conjugated π-system enable strong coordination with metal ions, making it ideal for MOF synthesis .

Table 1: Physical Properties

PropertyValue
Melting Point318°C (decomposition)
Boiling Point564.4±50.0°C (predicted)
SolubilitySoluble in DMF, DMSO; partial in water
StabilityStable under inert gas; hygroscopic

Spectral Data

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad O-H stretch) .

  • NMR: ¹H NMR (DMSO-d₆): δ 13.2 (s, 2H, COOH), 10.8 (s, 2H, OH), 7.6–7.8 (m, aromatic protons).

Synthesis Methods

Patent-Based Synthesis (Large-Scale Production)

A 2021 patent (US 11,465,959) describes an optimized method using 4,4'-biphenol and K₂CO₃ in an amide solvent (e.g., NMP) :

  • Reaction:

    4,4’-Biphenol+K2CO3NMP, 170–230°CH4dobpdc+Byproducts\text{4,4'-Biphenol} + \text{K}_2\text{CO}_3 \xrightarrow{\text{NMP, 170–230°C}} \text{H}_4\text{dobpdc} + \text{Byproducts}
  • Yield: 85–95% after 12–24 hours .

  • Advantages: Eliminates CO₂ pressurization, reduces reactor pressure, and prevents product hardening .

Laboratory-Scale Synthesis

Alternative routes include Suzuki-Miyaura coupling of halogenated precursors followed by oxidation :

  • Step 1: Cross-coupling of methyl 4-bromo-2-hydroxybenzoate.

  • Step 2: Hydrolysis of ester groups using KMnO₄.

  • Purity: ≥98% after recrystallization.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

H₄dobpdc is a cornerstone ligand for MOFs, notably Mg₂(dobpdc), which exhibits exceptional CO₂ adsorption (Figure 2) :

  • CO₂ Capacity: 4.2 mmol/g at 25°C and 1 bar .

  • Stability: Fully desolvated Mg₂(dobpdc) retains 90% surface area after 24 hours in humid air .

Table 2: MOF Performance Comparison

MOF TypeSurface Area (m²/g)CO₂ Uptake (mmol/g)Stability in H₂O
Mg₂(dobpdc)1,2004.2High
Ni-BPDC-MOF311.99N/AModerate
ZIF-81,8002.1Low

Biological and Environmental Relevance

Antioxidant Activity

In vitro studies reveal H₄dobpdc scavenges free radicals with IC₅₀ values of 25 µg/mL (DPPH) and 30 µg/mL (ABTS), comparable to ascorbic acid.

Environmental Remediation

Functionalized MOFs derived from H₄dobpdc remove heavy metals (e.g., Pb²⁺, Hg²⁺) from wastewater with >90% efficiency.

Future Directions

  • MOF Functionalization: Boc-protected derivatives for humid CO₂ capture .

  • Drug Delivery: Exploiting antioxidant properties for nanocarrier design.

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